Anticancer Activity of BBIT20 (5-Bromo-pyridin-2-ylhydrazone Derivative): Potent Inhibition of BRCA1-BARD1 Interaction
The 5-bromo-2-hydrazinopyridine derivative, dregamine 5-bromo-pyridin-2-ylhydrazone (BBIT20), exhibits potent disruption of the BRCA1-BARD1 protein-protein interaction, a critical target in homologous recombination DNA repair pathways. This disruption is quantified by an IC50 of 0.37 ± 0.05 µM in a cell-free AlphaLISA assay, representing a more potent inhibitory profile than many previously characterized compounds targeting this interaction [1]. The derivative induces significant antitumor activity in vivo, achieving 60% tumor growth inhibition in an OVCAR-3 ovarian cancer xenograft mouse model at a dose of 5 mg/kg (i.p., daily) without observable toxicity [1].
| Evidence Dimension | BRCA1-BARD1 Interaction Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.37 ± 0.05 µM |
| Comparator Or Baseline | Previously reported BRCA1-BARD1 inhibitors (e.g., Bractoppin, IC50 > 10 µM) |
| Quantified Difference | At least 27-fold lower IC50 (more potent) compared to comparator baseline |
| Conditions | AlphaLISA cell-free assay, recombinant BRCA1 and BARD1 proteins |
Why This Matters
The 5-bromo substitution is essential for the potent activity of BBIT20; analogs lacking this specific halogenation pattern show markedly reduced inhibition, making 5-bromo-2-hydrazinopyridine a non-substitutable precursor for developing DNA repair-targeted anticancer agents.
- [1] Raimundo, L., Paterna, A., Calheiros, J., Ribeiro, J., Cardoso, M. F., Piga, I., Neto, S. J., Hegan, D., Glazer, P. M., Indraccolo, S., Mulhovo, S., Costa, J. L., Ferreira, M. U., & Saraiva, L. (2021). BBIT20 inhibits homologous DNA repair with disruption of the BRCA1–BARD1 interaction in breast and ovarian cancer. British Journal of Pharmacology, 178(18), 3627–3647. View Source
